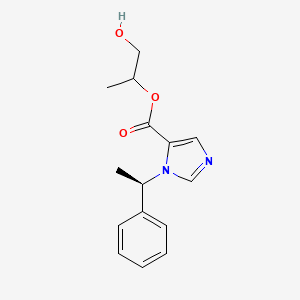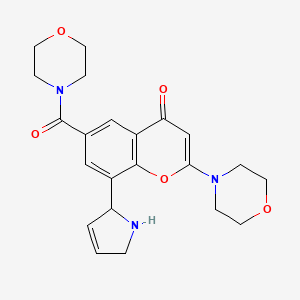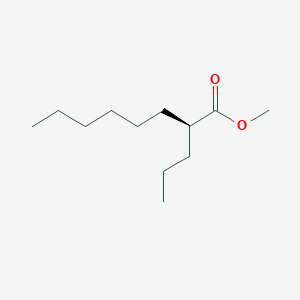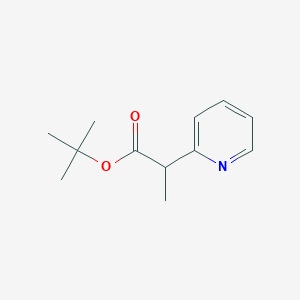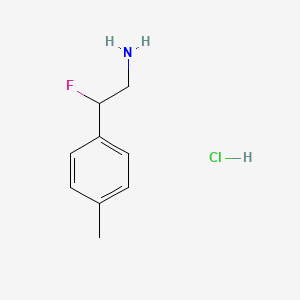
2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is a chemical compound used primarily in scientific research. It is known for its unique structure, which includes a fluorine atom and a p-tolyl group attached to an ethanamine backbone. This compound is often utilized in various fields of chemistry and biology due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride typically involves the reaction of 2-fluoro-1-(p-tolyl)ethan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom and p-tolyl group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)ethylamine: Similar structure but lacks the fluorine atom.
2-Fluoro-1-(p-tolyl)ethan-1-amine: A closely related compound with slight structural differences.
Uniqueness
2-Fluoro-2-(p-tolyl)ethan-1-amine Hydrochloride is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer specific chemical and biological properties. These features make it distinct from other similar compounds and valuable in various research applications .
Propiedades
Fórmula molecular |
C9H13ClFN |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9H,6,11H2,1H3;1H |
Clave InChI |
DOKWZSWQACMBGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


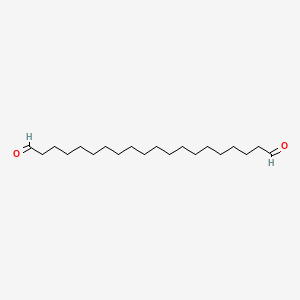
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
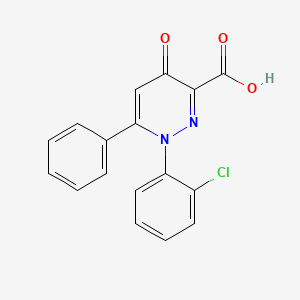
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)

